molecular formula C11H9ClN2O2 B1370055 Ethyl 7-chlorocinnoline-3-carboxylate CAS No. 104092-54-8

Ethyl 7-chlorocinnoline-3-carboxylate

Cat. No.: B1370055
CAS No.: 104092-54-8
M. Wt: 236.65 g/mol
InChI Key: PHDNOFTVHXOAJB-UHFFFAOYSA-N
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Description

Ethyl 7-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chlorocinnoline-3-carboxylate typically involves the reaction of 7-chlorocinnoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial crystallization techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chlorocinnoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form more complex compounds.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted cinnoline derivatives.

    Reduction Reactions: Reduced forms of cinnoline derivatives.

    Oxidation Reactions: Oxidized cinnoline derivatives.

Scientific Research Applications

Ethyl 7-chlorocinnoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Uniqueness: Ethyl 7-chlorocinnoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the cinnoline core. This gives it distinct chemical and biological properties compared to other similar compounds .

Biological Activity

Ethyl 7-chlorocinnoline-3-carboxylate (ECC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity of ECC, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its unique molecular structure, which contributes to its biological properties. The compound has the following chemical formula:

  • Molecular Formula : C11_{11}H8_{8}ClN1_{1}O2_{2}
  • CAS Number : 104092-54-8
  • Molecular Weight : 233.64 g/mol

Research indicates that ECC exhibits a variety of biological activities through several mechanisms:

  • Anticancer Activity : Studies have shown that ECC can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, it has been reported to influence the p38 MAPK pathway, which is crucial for cell survival and apoptosis regulation .
  • Antimicrobial Properties : ECC has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies reveal its effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
  • Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression and inflammation. This includes inhibition of kinases involved in tumor growth and survival pathways .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of ECC:

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of ECC on various cancer cell lines, results showed that ECC induced significant cell death in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50_{50} values ranging from 15 to 25 µM after 48 hours of treatment .
  • Apoptosis Induction : Flow cytometry analysis indicated that ECC treatment led to an increase in early and late apoptotic cells, confirming its role as an apoptosis-inducing agent. The study highlighted an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-xL after treatment with ECC .
  • Antimicrobial Activity : Another study tested ECC against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity .

Summary of Biological Activities

Activity TypeCell Lines / OrganismsIC50_{50} / MIC (µg/mL)Mechanism of Action
CytotoxicityMCF-7, HeLa15 - 25Induction of apoptosis via p38 MAPK
AntimicrobialS. aureus, E. coli50 - 100Disruption of bacterial cell wall integrity
Enzyme InhibitionVarious kinasesNot specifiedInhibition of signaling pathways

Properties

IUPAC Name

ethyl 7-chlorocinnoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNOFTVHXOAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613769
Record name Ethyl 7-chlorocinnoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104092-54-8
Record name Ethyl 7-chlorocinnoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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